N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide
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Overview
Description
N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide is a chemical compound characterized by its benzimidazole core structure and dichlorobenzenecarboxamide functional group
Mechanism of Action
Target of Action
The primary target of N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK .
Biochemical Pathways
The activation of GK by this compound affects the glycolysis pathway . GK is a key regulator of this pathway, and its activation results in increased conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway. This leads to a decrease in blood glucose levels, providing significant hypoglycemic effects .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . The compound’s impact on bioavailability would need further investigation.
Result of Action
The activation of GK by this compound leads to a significant decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type-2 diabetes (T2D), a condition characterized by high blood glucose levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide are largely due to its benzimidazole core . Benzimidazoles are known to mimic properties of DNA bases, which allows them to interact with various enzymes and proteins
Cellular Effects
Benzimidazole derivatives have been found to exhibit various pharmacological activities, including antimicrobial and anticancer effects . These effects are likely due to the compound’s interactions with cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzimidazole derivatives can disrupt microtubule formation, which can lead to cell death . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide typically involves the reaction of 1H-benzimidazole-2-ylmethylamine with 3,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions to ensure the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are employed to ensure efficient production. Purification steps, such as recrystallization or column chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the benzimidazole or benzenecarboxamide rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is particularly useful in the design of new pharmaceuticals and materials.
Biology: The compound has shown potential as an antibacterial and antifungal agent. Its ability to disrupt microbial cell walls makes it a candidate for developing new antimicrobial drugs.
Medicine: Research has indicated that derivatives of this compound may have therapeutic applications, including anti-inflammatory and anticancer properties. Its interaction with biological targets is being explored for potential drug development.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core structure and are used in similar applications.
Dichlorobenzenecarboxamide derivatives: These compounds have similar functional groups and are used in related chemical processes.
Uniqueness: N-((1H-Benzimidazol-2-yl)methyl)-3,4-dichlorobenzenecarboxamide stands out due to its specific combination of the benzimidazole core and dichlorobenzenecarboxamide group
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-10-6-5-9(7-11(10)17)15(21)18-8-14-19-12-3-1-2-4-13(12)20-14/h1-7H,8H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELFYQAYBIJOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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